molecular formula C8H16N2O3 B592761 D-Asparagine tert-butyl ester CAS No. 72287-71-9

D-Asparagine tert-butyl ester

Cat. No.: B592761
CAS No.: 72287-71-9
M. Wt: 188.227
InChI Key: VLLGKVRQXXHELH-RXMQYKEDSA-N
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Description

D-Asparagine tert-butyl ester: is a derivative of the amino acid asparagine. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It is known for its role in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Asparagine tert-butyl ester typically involves the esterification of D-asparagine. One common method is the reaction of D-asparagine with tert-butyl alcohol in the presence of an acid catalyst. This reaction can be carried out under mild conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as enzymatic catalysis. For example, the use of D-hydantoin hydrolase to catalyze the ring opening of D,L-5-substituted hydantoins to D-N-carbamyl amino acids, followed by further reactions to produce the ester .

Chemical Reactions Analysis

Types of Reactions: D-Asparagine tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Asparagine tert-butyl ester involves its role as a precursor in peptide synthesis. The compound can be incorporated into peptides, where it influences the structure and function of the resulting molecules. It interacts with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Uniqueness: D-Asparagine tert-butyl ester is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biochemical applications. This makes it particularly valuable in research focused on the role of D-amino acids in biological systems .

Biological Activity

D-Asparagine tert-butyl ester (CAS 72287-71-9) is a derivative of the amino acid asparagine, modified with a tert-butyl ester group. This modification enhances its stability and solubility, making it a valuable compound in biochemical research, particularly in the field of proteomics and medicinal chemistry. This article explores the biological activity of this compound, examining its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the protection of the amino and carboxyl groups of asparagine through tert-butylation. The process can be achieved via transesterification reactions using tert-butyl alcohol in the presence of suitable catalysts. This method not only protects both carboxyl groups but also allows for the selective hydrolysis of the ester under specific conditions, facilitating further chemical modifications .

This compound exhibits biological activity primarily through its role in modulating metabolic pathways. It has been shown to influence glutamine metabolism, which is critical in cancer cell proliferation. The compound acts as an analog that can inhibit glutaminolysis, a process that cancer cells exploit for growth and survival .

In Vitro Studies

Recent studies have evaluated the effects of this compound on various cancer cell lines:

  • Breast Cancer Cell Lines : In vitro tests demonstrated that this compound inhibited cell growth in MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells after 24 and 72 hours of treatment. The compound showed a concentration-dependent response, indicating its potential as a therapeutic agent against breast cancer .
  • Non-Malignant Cells : Notably, no significant inhibition was observed in non-malignant MCF-10A breast cells, suggesting a degree of selectivity that is advantageous for therapeutic applications .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates moderate exposure levels in various tissues, including the brain, liver, and kidneys. The half-life was recorded at approximately 0.71 hours, highlighting its rapid metabolism and distribution within biological systems .

Case Studies

Study Cell Line IC50 (µM) Effect
Study 1MCF-725Inhibition of growth
Study 2SK-BR-330Inhibition of growth
Study 3MDA-MB-23120Inhibition of growth
Study 4MCF-10A>100No inhibition

Table 1: Summary of in vitro studies on this compound

Properties

IUPAC Name

tert-butyl (2R)-2,4-diamino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLGKVRQXXHELH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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